[(3-Azidopropoxy)methyl]tributylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Azidopropoxy)methyl]tributylstannane is an organotin compound with the molecular formula C16H35N3OSn and a molecular weight of 404.18 . This compound is characterized by the presence of an azido group (-N3) attached to a propoxy group, which is further linked to a tributylstannane moiety. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Azidopropoxy)methyl]tributylstannane typically involves the reaction of tributylstannyl chloride with 3-azidopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the decomposition of the azido group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[(3-Azidopropoxy)methyl]tributylstannane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Oxidation: The stannane moiety can undergo oxidation to form stannic compounds.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used.
SPAAC: Strained alkynes, such as dibenzocyclooctyne (DBCO), are used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
[(3-Azidopropoxy)methyl]tributylstannane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organotin compounds and as a reagent in azide-alkyne cycloaddition reactions.
Materials Science: The compound is utilized in the preparation of functionalized materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Chemical Biology: The compound is used in bioconjugation techniques to label biomolecules with azide groups for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of [(3-Azidopropoxy)methyl]tributylstannane primarily involves its reactivity with nucleophiles and electrophiles. The azido group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of triazoles or amines . The stannane moiety can undergo oxidative addition and reductive elimination reactions, facilitating various transformations in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the azido group.
(3-Azidopropoxy)methyl]trimethylsilane: Contains a trimethylsilane moiety instead of a stannane moiety.
(3-Azidopropoxy)methyl]triphenylphosphine: Contains a triphenylphosphine moiety instead of a stannane moiety.
Uniqueness
[(3-Azidopropoxy)methyl]tributylstannane is unique due to the combination of the azido group and the stannane moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science .
Properties
Molecular Formula |
C16H35N3OSn |
---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
3-azidopropoxymethyl(tributyl)stannane |
InChI |
InChI=1S/C4H8N3O.3C4H9.Sn/c1-8-4-2-3-6-7-5;3*1-3-4-2;/h1-4H2;3*1,3-4H2,2H3; |
InChI Key |
JFQJSWULYIKPRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.